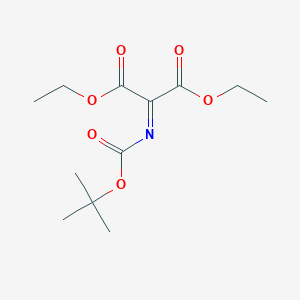
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group and ester functionalities. It is often used as an intermediate in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method includes the reaction of 2-Iminopropan-1,3-dioic acid with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired diethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester involves its interaction with various molecular targets. The imino group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dimethyl ester
- 2-Iminopropan-1,3-dioic acid, N-bOC-, dibutyl ester
Uniqueness
2-Iminopropan-1,3-dioic acid, N-bOC-, diethyl ester is unique due to its specific ester groups, which confer distinct reactivity and solubility properties. Compared to its dimethyl and dibutyl counterparts, the diethyl ester variant offers a balance between reactivity and stability, making it suitable for a broader range of applications.
Properties
CAS No. |
408346-61-2 |
|---|---|
Molecular Formula |
C12H19NO6 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
diethyl 2-[(2-methylpropan-2-yl)oxycarbonylimino]propanedioate |
InChI |
InChI=1S/C12H19NO6/c1-6-17-9(14)8(10(15)18-7-2)13-11(16)19-12(3,4)5/h6-7H2,1-5H3 |
InChI Key |
UYCBWYQDTZWYNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















